Dual EGFR/IGF1R Inhibitory Potency of the 2,3-Dihydroimidazo[2,1-b]thiazole Scaffold vs. Aromatic Imidazo[2,1-b]thiazole Comparators
The 2,3-dihydroimidazo[2,1-b]thiazole scaffold, of which CAS 893972-77-5 is the unsubstituted benzenesulfonamide representative, has been demonstrated to confer dual EGFR/IGF1R inhibitory activity with nanomolar potency. In a systematic SAR evaluation by Gadekar et al. (2021), the lead 2,3-dihydroimidazo[2,1-b]thiazole compound 18a achieved an IC50 of 35.5 nM against EGFR and 52 nM against IGF1R in enzymatic assays, representing a balanced dual inhibition profile [1]. By contrast, the fully aromatic imidazo[2,1-b]thiazole analogues reported by Ali et al. (2015), such as compound 8u, showed potent inhibition of V600E-B-RAF (IC50 = 39.9 nM) and C-RAF (IC50 = 19.0 nM) but lacked appreciable EGFR or IGF1R activity, indicating that the saturated 2,3-dihydro core redirects kinase selectivity toward the EGFR/IGF1R axis [2]. Procurement of CAS 893972-77-5 specifically enables access to this EGFR/IGF1R-relevant chemical space that is inaccessible with the aromatic imidazo[2,1-b]thiazole chemotype.
| Evidence Dimension | Kinase inhibitory potency (IC50) and selectivity profile |
|---|---|
| Target Compound Data | EGFR IC50 = 35.5 nM (lead compound 18a in the 2,3-dihydroimidazo[2,1-b]thiazole series); CAS 893972-77-5 is the unsubstituted benzenesulfonamide analogue within the same scaffold class |
| Comparator Or Baseline | Compound 8u (fully aromatic imidazo[2,1-b]thiazole): V600E-B-RAF IC50 = 39.9 nM, C-RAF IC50 = 19.0 nM; no reported EGFR or IGF1R activity |
| Quantified Difference | Complete switch in kinase selectivity: EGFR/IGF1R (2,3-dihydro scaffold) vs. RAF kinases (aromatic scaffold); EGFR IC50 for lead compound 18a = 35.5 nM vs. no detectable EGFR activity for compound 8u |
| Conditions | Enzymatic kinase inhibition assays; EGFR and IGF1R (Gadekar 2021); V600E-B-RAF and C-RAF (Ali 2015) |
Why This Matters
This scaffold-level selectivity divergence means CAS 893972-77-5 and its derivatives address a fundamentally different target space (EGFR/IGF1R) than aromatic imidazo[2,1-b]thiazoles (RAF kinases), making them non-interchangeable for kinase-targeted studies.
- [1] Gadekar PK, Urunkar G, Roychowdhury A, et al. Design, synthesis and biological evaluation of 2,3-dihydroimidazo[2,1-b]thiazoles as dual EGFR and IGF1R inhibitors. Bioorganic Chemistry. 2021;115:105151. View Source
- [2] Ali IH, El-Tamany ES, El-Senduny FF, et al. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry. 2015;95:453-463. View Source
